4-methoxy-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide
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Overview
Description
4-methoxy-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide is a synthetic organic compound characterized by its complex structure, which includes a methoxy group, a trichloroethyl group, and a nitrophenylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Amination: The reduction of the nitro group to an amino group, which can be achieved using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group, as mentioned in the preparation methods.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide
- 4-methoxy-N-{2,2,2-trichloro-1-(p-tolylamino)ethyl}benzamide
- 4-methoxy-N-{2,2,2-trichloro-1-(cyclohexylamino)ethyl}benzamide
Uniqueness
4-methoxy-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C16H14Cl3N3O4 |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O4/c1-26-13-8-2-10(3-9-13)14(23)21-15(16(17,18)19)20-11-4-6-12(7-5-11)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI Key |
LAUNNTZOKBUERR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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